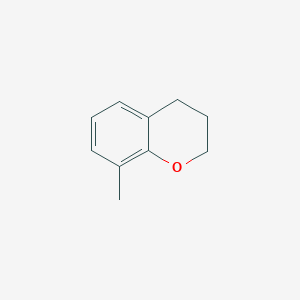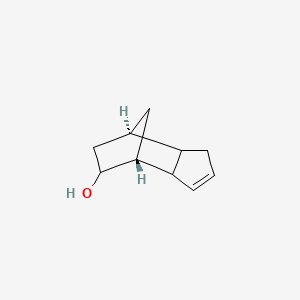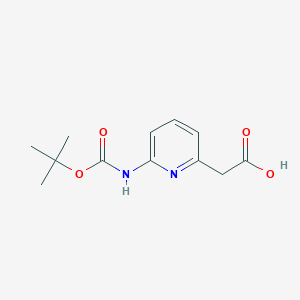
2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid
Descripción general
Descripción
2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid is a chemical compound with the molecular formula C12H16N2O4. It is a derivative of pyridine and contains a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid typically involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino-pyridine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino-pyridine is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Coupled Products: Suzuki-Miyaura coupling results in the formation of biaryl or vinyl-aryl compounds.
Aplicaciones Científicas De Investigación
2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Chemical Biology: It is used in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid depends on its application. In the context of PROTACs, the compound acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved vary depending on the specific PROTAC design and the target protein.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)acetic acid: Similar structure but with the amino group at a different position on the pyridine ring.
2-((tert-Butoxycarbonyl)amino)pyridine: Lacks the acetic acid moiety.
tert-Butyloxycarbonyl-protected amino acids: Similar protecting group but different core structure.
Uniqueness
2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid is unique due to its combination of a Boc-protected amino group and an acetic acid moiety on a pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
IUPAC Name |
2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-4-5-8(13-9)7-10(15)16/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJYNRWSBCRLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694929 | |
| Record name | {6-[(tert-Butoxycarbonyl)amino]pyridin-2-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408367-22-6 | |
| Record name | {6-[(tert-Butoxycarbonyl)amino]pyridin-2-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

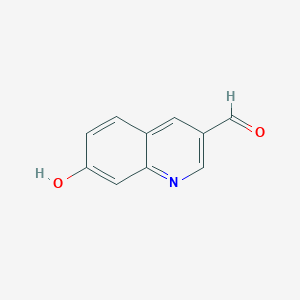
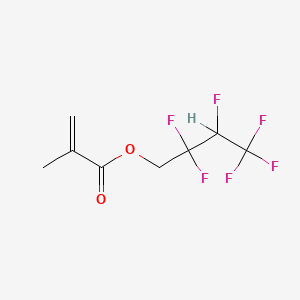
![Tetradecanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3028865.png)

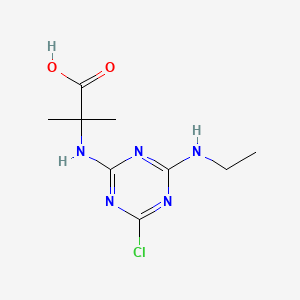
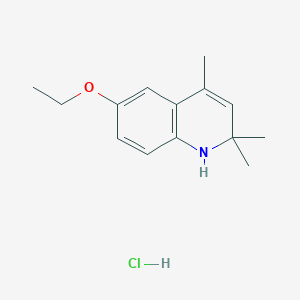
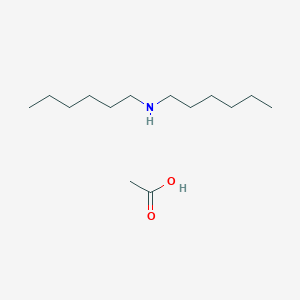
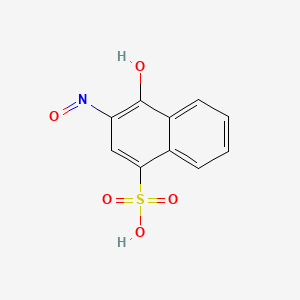
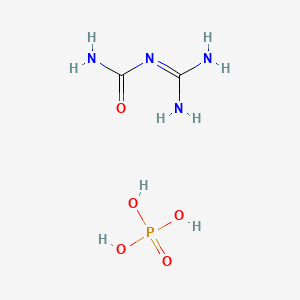
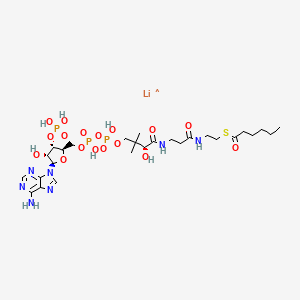
![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)
